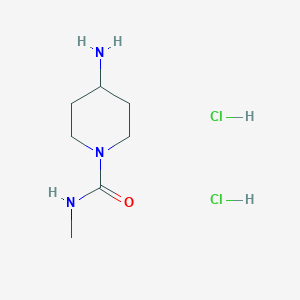

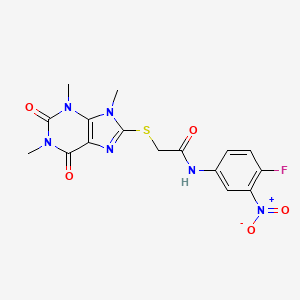

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of morpholine and naphthalene . Morpholine is a common motif in many biologically relevant compounds . Naphthalene is a polycyclic aromatic hydrocarbon with potential applications in various fields .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for “5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate” was not found in the available resources.Molecular Structure Analysis

The molecular structure of a similar compound, 4-naphthalen-1-yl-morpholine, has been reported with an empirical formula of C14H15NO and a molecular weight of 213.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-naphthalen-1-yl-morpholine, include a molecular weight of 213.28 .Scientific Research Applications

Supramolecular Chemistry and Structural Diversity

Research on naphthalene derivatives has explored their utility in supramolecular chemistry, demonstrating how such compounds can serve as building blocks in creating complex structures with specific functionalities. The study by Białek et al. (2013) highlights the synthesis and characterization of naphthalene diphosphonic acids and their ability to form diverse supramolecular assemblies, exhibiting conformational polymorphism and structural diversity through hydrogen bonding and interaction with morpholine (Białek, Zaręba, Janczak, & Zoń, 2013).

Coordination Polymers and Catalysis

Zhao et al. (2020) investigated the assembly of Ni(II) coordination polymers using a naphthalene-amide ligand combined with various dicarboxylates, leading to structures with potential applications in electrochemistry, bifunctional fluorescence responses, and the removal of contaminants. This study also emphasizes the role of carboxylates in the structural assembly and functional properties of coordination polymers (Zhao, Luan, Yu, Liu, Lin, Wang, & Chen, 2020).

Antiviral Activity

A study by Kusano-Kitazume et al. (2011) identified novel compounds, including N-(Morpholine-4-carbonyloxy) amidine derivatives, as potent inhibitors against hepatitis C virus replication. This research underscores the potential therapeutic applications of morpholine derivatives in antiviral chemotherapy (Kusano-Kitazume, Sakamoto, Okuno, Sekine‐Osajima, Nakagawa, Kakinuma, Kiyohashi, Nitta, Murakawa, Azuma, Nishimura‐Sakurai, Hagiwara, & Watanabe, 2011).

Organic Synthesis and Fluorination

The synthesis of mono- and difluoronaphthoic acids by Tagat et al. (2002) illustrates the importance of aryl carboxamides in the development of biologically active compounds. Their work provides a methodology for introducing fluorine atoms into naphthoic acid derivatives, potentially enhancing their biological activity and utility in medicinal chemistry (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).

Antioxidant and Cytotoxic Agents

Research into the synthesis of berberine derivatives with potential antioxidant and cytotoxic activities by Mistry et al. (2016) showcases the therapeutic potential of naphthalene and morpholine derivatives. Their study indicates that these compounds could serve as effective agents in treating oxidative stress-related diseases and cancer (Mistry, Patel, Keum, & Kim, 2016).

Future Directions

properties

IUPAC Name |

[5-(morpholine-4-carbonyloxy)naphthalen-1-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-19(21-7-11-25-12-8-21)27-17-5-1-3-15-16(17)4-2-6-18(15)28-20(24)22-9-13-26-14-10-22/h1-6H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSMFLQNDFZPDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate](/img/structure/B2589088.png)

![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)

![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)